molecular formula C22H17N7OS B2734109 (E)-2-amino-1-((pyridin-3-ylmethylene)amino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 841206-75-5

(E)-2-amino-1-((pyridin-3-ylmethylene)amino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No. B2734109
M. Wt: 427.49
InChI Key: IGMYNQSKTQUAFD-RPPGKUMJSA-N
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Description

(E)-2-amino-1-((pyridin-3-ylmethylene)amino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C22H17N7OS and its molecular weight is 427.49. The purity is usually 95%.
BenchChem offers high-quality (E)-2-amino-1-((pyridin-3-ylmethylene)amino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-amino-1-((pyridin-3-ylmethylene)amino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthetic Routes and Potential Applications : A study discussed the synthesis of compounds containing pyridin-2-ylmethyl and quinolin-2-ylmethyl substituted ethane-1,2-diamines. These compounds form coordinate bonds with metal ions like Mn(II) and Fe(II), potentially useful for targeted delivery of nitric oxide to biological sites, such as tumors. This indicates a method for constructing complex molecules with potential therapeutic applications (Yang et al., 2017).

  • Electronic and Structural Properties : Another study on quinoxalines, which are structurally related to the compound , explored the synthesis, characterization, and computational analysis of an organic salt derived from oxidative cyclization. The study highlights the compound's ionic nature, low kinetic stability, and high reactivity, indicating its potential in the synthesis of new compounds with versatile applications (Faizi et al., 2018).

Reactivity and Polymerization

  • Reactivity and Derivative Formation : Research on 2-(Thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline discussed the synthesis of this compound and its derivatives through electrophilic substitution reactions. This work illustrates the chemical reactivity and versatility of thiophene and quinoline-containing compounds in generating a variety of derivatives with potential scientific applications (Aleksandrov et al., 2020).

  • Polymerization and Materials Science : A study on the polymerization of diphenylquinoxaline-containing monomers highlights the creation of hyperbranched aromatic polyamides. These compounds, structurally related to the query compound, show differences in solubility and reactivity, indicating their potential in developing thermosetting resin systems for high-temperature applications (Baek et al., 2003).

properties

IUPAC Name

2-amino-1-[(E)-pyridin-3-ylmethylideneamino]-N-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N7OS/c23-20-18(22(30)25-13-15-6-4-10-31-15)19-21(28-17-8-2-1-7-16(17)27-19)29(20)26-12-14-5-3-9-24-11-14/h1-12H,13,23H2,(H,25,30)/b26-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMYNQSKTQUAFD-RPPGKUMJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)N=CC4=CN=CC=C4)N)C(=O)NCC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)/N=C/C4=CN=CC=C4)N)C(=O)NCC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-amino-1-((pyridin-3-ylmethylene)amino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

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